FDU-NNEI is classified as a synthetic cannabinoid, which are substances created to interact with the body's endocannabinoid system. The compound is derived from modifications of natural cannabinoid structures, specifically incorporating indazole moieties. It is important to note that synthetic cannabinoids can vary widely in their potency and effects compared to their natural counterparts.
The synthesis of FDU-NNEI typically involves multi-step organic reactions that introduce various functional groups to the indazole core structure. The general synthetic pathway includes:
The synthesis process may utilize techniques such as high-performance liquid chromatography (HPLC) for purification and characterization, ensuring that the final product meets required purity standards. Analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to confirm the structure and identity of FDU-NNEI.
FDU-NNEI possesses a complex molecular structure characterized by an indazole core with various substituents that influence its pharmacological properties. The molecular formula is typically represented as .
The compound's mass spectrum reveals a protonated molecular ion at , indicating its molecular weight, while fragmentation patterns provide insight into its structural characteristics. Key fragment ions include those corresponding to the loss of functional groups, which helps elucidate the compound's structure during mass spectrometric analysis.
FDU-NNEI undergoes various chemical reactions, particularly metabolic transformations when introduced into biological systems. These reactions can include:
In vitro studies have shown that FDU-NNEI is metabolized by cytochrome P450 enzymes, leading to multiple metabolites that can exhibit different pharmacological profiles compared to the parent compound.
FDU-NNEI acts primarily as an agonist at cannabinoid receptors, particularly CB1 receptors in the central nervous system. Upon binding, it activates these receptors, leading to various physiological effects such as altered mood, perception, and cognitive functions.
Research indicates that FDU-NNEI exhibits high binding affinity for CB1 receptors compared to natural cannabinoids, potentially leading to more pronounced psychoactive effects. Its mechanism involves modulation of neurotransmitter release through G-protein coupled receptor signaling pathways.
FDU-NNEI is typically a solid at room temperature with a melting point that can vary based on purity and specific structural modifications. It is often characterized by its solubility in organic solvents like methanol or acetonitrile.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile includes susceptibility to oxidation and hydrolysis, which are important considerations for storage and handling.
FDU-NNEI is primarily used in research settings to study cannabinoid receptor interactions and their physiological effects. Its applications include:
FDU-NNEI first appeared in illicit synthetic cannabinoid markets during the early-to-mid 2010s, coinciding with regulatory crackdowns on earlier generations of SCRAs such as the JWH series and APINACA compounds. Initial identifications occurred in Japanese herbal products sold as "legal highs" between 2013-2014, where it was detected alongside structurally related compounds like FDU-PB-22 and NNEI indazole analogs [2]. Analytical characterization revealed its presence in both herbal blends (dried plant material sprayed with synthetic cannabinoids) and powdered products marketed as "fragrance powders" or "research chemicals," reflecting common distribution modalities for novel psychoactive substances [2].
The compound's emergence followed a predictable pattern of structural succession in synthetic cannabinoid markets: as regulatory authorities scheduled prevalent SCRAs, manufacturers introduced novel analogs featuring minor molecular modifications intended to evade controlled substance legislation. Analytical studies confirmed FDU-NNEI's presence in products across multiple continents, with identification supported by techniques including ultra-performance liquid chromatography-electrospray ionization-mass spectrometry (UPLC-ESI-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy [2] [8]. Its detection coincided with a period of accelerated NPS proliferation globally, with the United Nations Office on Drugs and Crime documenting 97 novel psychoactive substances reported in 2013 alone [2].
Table 1: Analytical Characterization Data for FDU-NNEI
| Parameter | Value | Methodology |
|---|---|---|
| Molecular Formula | C~26~H~19~FN~2~O | Elemental Analysis, NMR [8] |
| Molar Mass | 394.449 g·mol⁻¹ | Mass Spectrometry [1] |
| IUPAC Name | 1-(4-fluorobenzyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide | Chemical Nomenclature [5] |
| InChI Key | XYSIFMHZXZATQO-UHFFFAOYSA-N | Chemical Identifier [1] |
| SMILES Notation | O=C(C1=CN(CC2=CC=C(F)C=C2)C3=C1C=CC=C3)NC4=C5C=CC=CC5=CC=C4 | Molecular Structure Encoding [5] |
The emergence trajectory of FDU-NNEI illustrates the global supply chain dynamics of synthetic cannabinoids, with online marketplaces facilitating rapid transnational distribution. Its detection in products across North America, Europe, and Asia underscores the borderless nature of the NPS trade and the challenges this poses for localized regulatory frameworks [2] [7]. The compound's persistence in illicit markets despite regulatory action suggests continued demand for high-potency synthetic cannabinoids with distinct receptor activation profiles compared to natural cannabis derivatives [7].
FDU-NNEI belongs to the indole-3-carboxamide subclass of synthetic cannabinoid receptor agonists, characterized by a core indole structure linked to an amide group. Its molecular architecture comprises three principal components:
This structural configuration positions FDU-NNEI within a broader family of N-(naphthalen-1-yl) indole carboxamides, which includes pharmacologically similar compounds such as NNEI (N-naphthalen-1-yl-1-pentyl-1H-indole-3-carboxamide) and MN-18 (the indazole analog of NNEI) [2]. Unlike earlier generations of SCRAs featuring pentyl or fluoropentyl chains attached to the indole nitrogen, FDU-NNEI incorporates a fluorinated benzyl moiety (4-fluorobenzyl), which significantly alters its receptor binding kinetics and metabolic stability [7].
Table 2: Structural Comparison of FDU-NNEI with Related Synthetic Cannabinoids
| Compound | Core Structure | N-Substituent | Carboxamide Group | Structural Distinction |
|---|---|---|---|---|
| FDU-NNEI | Indole | 4-Fluorobenzyl | Naphthalen-1-yl | Fluorinated benzyl linker |
| NNEI | Indole | Pentyl | Naphthalen-1-yl | Alkyl chain at N1 |
| MN-18 | Indazole | Pentyl | Naphthalen-1-yl | Indazole core |
| FDU-PB-22 | Indole | ? | ? | Quinolin-8-yl group |
Pharmacological investigations reveal that FDU-NNEI functions as a potent agonist at cannabinoid receptors, with particular affinity for the cannabinoid receptor type 1 (CB1R). Competitive radioligand binding assays demonstrate its high affinity for CB1R, with a dissociation constant (K~i~) significantly lower than that of reference agonists like CP55940. Research indicates FDU-NNEI exhibits approximately 15-fold greater affinity for CB1R compared to the phytocannabinoid delta-9-tetrahydrocannabinol [7]. This enhanced receptor affinity correlates with its structural features, particularly the naphthyl carboxamide group which facilitates extensive hydrophobic interactions within the orthosteric binding pocket of CB1R, and the fluorobenzyl moiety which may enhance membrane permeability [7] [8].
Structural analyses highlight that FDU-NNEI's molecular geometry allows it to adopt a conformationally restricted orientation when bound to CB1R, potentially explaining its functional potency. The naphthalene ring system engages in π-π stacking interactions with aromatic residues in the receptor's transmembrane helices, while the carboxamide bridge forms critical hydrogen bonds with serine residues in helix 3 [7]. Unlike structurally related indazole-derived SCRAs that demonstrate significant CB2 receptor activity, FDU-NNEI exhibits receptor subtype selectivity with preferential binding toward CB1R, a characteristic potentially attributable to the steric constraints imposed by its fluorobenzyl substituent [7].
The regulation of FDU-NNEI exemplifies the persistent challenges in controlling novel synthetic cannabinoids through existing legislative frameworks. Jurisdictions worldwide have adopted divergent approaches to its control, reflecting broader inconsistencies in NPS scheduling:
This regulatory fragmentation creates significant enforcement challenges, particularly given the transnational nature of online synthetic cannabinoid distribution. The compound's initial appearance in markets occurred during a period when many countries lacked analog legislation capable of controlling structurally similar compounds without specifically naming each new derivative [2]. Even jurisdictions with analog provisions face practical difficulties in applying them to SCRAs like FDU-NNEI, which may contain multiple points of structural variation from scheduled compounds.
The detection of FDU-NNEI in "legal high" products illustrates sophisticated regulatory evasion strategies employed by manufacturers. Analytical studies revealed products containing FDU-NNEI frequently included structurally related but unscheduled compounds such as 2-methylpropyl N-(naphthalen-1-yl) carbamate and isobutyl 1-pentyl-1H-indazole-3-carboxylate, complicating regulatory responses [2]. These mixtures create legal ambiguities regarding whether the entire product falls under controlled substance statutes when it contains both scheduled and unscheduled compounds.
Table 3: Global Regulatory Status of FDU-NNEI (Representative Jurisdictions)
| Jurisdiction | Regulatory Status | Controlling Legislation |
|---|---|---|
| Canada | Schedule II Controlled Substance | Controlled Drugs and Substances Act |
| United Kingdom | Class B Drug | Misuse of Drugs Act 1971 |
| Germany | Restricted to Industrial/Scientific Use | New Psychoactive Substances Act (NpSG) |
| United States | Not Federally Scheduled (as of 2025) | Controlled Substances Act |
| Japan | Designated Substance | Pharmaceutical Affairs Law |
The identification lag time—the period between a new SCRA's market emergence and its regulatory control—remains a significant challenge. Research on FDU-NNEI's appearance in Japanese markets revealed it was identified and subsequently controlled as a designated substance (Shitei-Yakubutsu) under Japan's Pharmaceutical Affairs Law several months after initial detection in illegal products [2]. This delay highlights the practical difficulties faced by drug control laboratories in developing analytical reference standards for novel compounds, a prerequisite for both scheduling and forensic identification. The synthesis and characterization of certified reference materials for SCRAs like FDU-NNEI requires sophisticated analytical infrastructure and expertise, creating bottlenecks in regulatory responses [8].
International control efforts face additional complications due to varying evidentiary standards for scheduling decisions. While some jurisdictions require evidence of harm or abuse potential, others employ structure-based scheduling where compounds are controlled based on molecular similarity to prohibited substances, regardless of pharmacological data. The United Nations Office on Drugs and Crime has cataloged FDU-NNEI within its global monitoring systems, but international scheduling under UN drug conventions has not occurred, reflecting ongoing challenges in achieving consensus on novel synthetic cannabinoids with limited human use data [5].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1